Propoxyphenyl sildenafil

Structural Elucidation NMR Spectroscopy Impurity Profiling

Pharmaceutical QC labs require authenticated reference standards for sildenafil impurity profiling to meet ICH guidelines. Propoxyphenyl sildenafil (CAS 877777-10-1), a fully characterized sildenafil analogue with a distinct propoxy substitution and an additional methyl group (MW 488.6 g/mol), directly addresses this need. • Confirmed by complete NMR and HRMS data, enabling unambiguous chromatographic identification and differentiation from sildenafil and related substances. • Supports HPLC/LC-MS method validation for impurity quantification at ICH thresholds (e.g., ≤0.15% individual impurity). • Applicable to ANDA/NDA regulatory submissions, forensic screening of adulterated supplements, and PDE5 inhibitor SAR studies. Procure high-purity reference material with comprehensive analytical documentation to ensure regulatory compliance.

Molecular Formula C23H32N6O4S
Molecular Weight 488.607
CAS No. 877777-10-1
Cat. No. B565868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphenyl sildenafil
CAS877777-10-1
Synonyms1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methyl-piperazine _x000B_
Molecular FormulaC23H32N6O4S
Molecular Weight488.607
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C
InChIInChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30)
InChIKeyKTHQLYOWYJTHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxyphenyl Sildenafil: PDE5 Inhibitor and Impurity Standard


Propoxyphenyl sildenafil (CAS 877777-10-1) is a synthetic sildenafil analogue belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors [1]. Structurally, it is characterized by the replacement of the 2-ethoxy group on the phenyl ring (C-19 position) of sildenafil with a propoxy group, and the inclusion of an additional methyl group on the core pyrazolo[4,3-d]pyrimidin-7-one scaffold (C-21 position) [2][3]. The compound was first isolated and characterized from adulterated energy drinks and dietary supplements, marking its relevance as an unapproved, illicit PDE5 inhibitor analogue [2]. It is officially recognized as an impurity of sildenafil (e.g., Sildenafil Impurity 20, Impurity 23, Impurity 48, Impurity G) and is routinely employed as a high-purity reference standard for pharmaceutical quality control (QC), Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and forensic analysis of adulterated health products [4].

Impurity reference standard for sildenafil QC and ANDA/NDA submissions
Forensic screening standard for adulterated health products
Research tool for PDE5 inhibitor SAR studies

Why Generic Substitution Fails


Generic substitution of propoxyphenyl sildenafil with sildenafil or other PDE5 inhibitor analogues is not scientifically valid due to fundamental differences in molecular structure, resulting physicochemical properties, and specific functional roles. The distinct propoxy substitution on the phenyl ring and additional methyl group confer a unique chemical fingerprint—including a specific molecular weight (488.6 g/mol), distinct chromatographic retention time, and unique mass spectral fragmentation pattern [1][2]. These differences are critical for analytical method development, where propoxyphenyl sildenafil serves as a specific impurity marker for sildenafil drug substance quality control [3]. Furthermore, while propoxyphenyl sildenafil exhibits PDE5 inhibitory activity, its potency profile differs from sildenafil (e.g., an IC50 of 65 nM in a bovine aortic smooth muscle PDE5 assay), precluding direct extrapolation of pharmacological or toxicological data from the parent drug [4]. Substitution would lead to inaccurate analytical quantification, failed regulatory compliance, and invalid research conclusions.

Distinct analytical fingerprint
Propoxy substitution and additional methyl group shift chromatographic retention and MS fragmentation, preventing direct substitution in validated impurity methods.
Different pharmacological profile
Reported PDE5 inhibition differs from sildenafil; potency data cannot be directly extrapolated for research or safety assessments.
Regulatory impurity designation
Only propoxyphenyl sildenafil is designated as specific impurity standard (Impurity 20/23/48/G); generic PDE5 analogues may not meet compendial requirements.

Quantitative Differentiation Data


Structural Differentiation from Sildenafil

Propoxyphenyl sildenafil is structurally differentiated from the parent drug sildenafil by two key modifications: (1) the 2-ethoxy group on the phenyl ring (position C-19) is replaced by a propoxy group, and (2) an additional methyl group is present on the core pyrazolo[4,3-d]pyrimidin-7-one scaffold (position C-21) [1]. This structural difference was unequivocally established using fully assigned NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy [1]. The molecular formula is C₂₃H₃₂N₆O₄S with a molecular weight of 488.6 g/mol, compared to sildenafil's C₂₂H₃₀N₆O₄S and 474.6 g/mol [2]. These structural differences result in a unique InChIKey (KTHQLYOWYJTHOD-UHFFFAOYSA-N) and distinct chromatographic and spectroscopic properties, enabling unambiguous identification and quantification as a specific impurity in sildenafil drug substance and finished products [3].

Structural Differentiation
Head-to-head
Propoxy vs. ethoxy at C-19; Additional methyl at C-21; MW 488.6 vs 474.6 g/mol
Enables distinct chromatographic and MS fingerprint for impurity identification.
Confirmed by NMR, HRMS, IR; reported isolation from adulterated supplements.
Structural Elucidation NMR Spectroscopy Impurity Profiling Mass Spectrometry

PDE5 Inhibitory Activity

Propoxyphenyl sildenafil demonstrates PDE5 inhibitory activity with an IC50 value of 65 nM in a standardized in vitro assay using bovine aortic smooth muscle PDE5 [1]. This assay measured the inhibition of cGMP hydrolysis using [³H]cGMP as a substrate and liquid scintillation counting for detection [1]. In the same assay system, sildenafil exhibits an IC50 of approximately 1 nM against human platelet PDE5, though a direct bovine PDE5 comparator for sildenafil is not reported in this dataset; other sildenafil analogues in the same bovine PDE5 assay show IC50 values ranging from 1.44 µM to 7.20 µM, indicating that propoxyphenyl sildenafil's potency (0.065 µM) is significantly higher than many other modified analogues but lower than the parent compound in human PDE5 assays [1][2]. The data confirm that the propoxy substitution and additional methylation maintain PDE5 inhibitory activity, though with a moderate reduction in potency compared to sildenafil [3].

PDE5 Inhibition (IC50)
Reported
IC50 = 65 nM (bovine aortic PDE5)
Reported enzyme inhibition context; supports compound identity verification.
65-fold less potent than sildenafil in human PDE5 assay; cross-study comparison.
Enzyme Inhibition PDE5 IC50 cGMP Pharmacology

Analytical Characterization Data

Propoxyphenyl sildenafil has been rigorously characterized using a panel of analytical techniques, providing a complete set of spectroscopic and chromatographic data that serves as a definitive reference for identification and quantification [1]. The fully assigned ¹H and ¹³C NMR spectra, UV absorption profile, IR spectrum, and high-resolution mass spectrometry (HRMS) data are publicly available and widely used as a benchmark for detecting this compound in complex matrices [1][2]. Unlike many other sildenafil analogues that lack comprehensive published analytical data, propoxyphenyl sildenafil's well-documented spectral fingerprints enable reliable detection via HPTLC, HPLC-DAD, and LC-MS/MS methods, even in the absence of a physical reference standard [3]. Its distinct physicochemical properties—melting point of 156-159°C, predicted density of 1.37 g/cm³, and solubility profile (soluble in DMSO and methanol, poorly soluble in water)—further differentiate it from sildenafil (melting point ~187-189°C) and facilitate specific analytical method development .

Analytical Characterization
Head-to-head
Complete NMR, HRMS, UV, IR published; MP 156–159°C vs sildenafil ~187–189°C
Supports unambiguous identification in LC-MS and HPLC methods.
Publicly available spectral data enables detection without physical standard.
Analytical Chemistry Reference Standard HPLC LC-MS NMR Method Validation

Regulatory Designation as Impurity Standard

Propoxyphenyl sildenafil is officially recognized and supplied as a characterized impurity reference standard for sildenafil, essential for Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production quality control [1]. It is specifically designated as Sildenafil Impurity 20, Impurity 23, Impurity 48, and Impurity G by various pharmacopoeial and regulatory naming conventions . Suppliers provide this compound with comprehensive certificates of analysis (COA) and detailed structure elucidation reports (SER), ensuring traceability and compliance with USP, EMA, JP, and BP standards [1]. In contrast, other sildenafil analogues or generic PDE5 inhibitors do not hold this specific, validated impurity designation for sildenafil drug substance, making propoxyphenyl sildenafil irreplaceable for demonstrating analytical method specificity and accuracy in regulatory filings . Analytical methods for detecting this impurity typically require sensitivity down to 0.01 µg/mL and precision with RSD < 2%, specifications that are validated using this exact reference standard [2].

Impurity Standard Designation
Class-level inference
Designated as Sildenafil Impurity 20, 23, 48, G; supplied with COA and SER
Reported use in pharmaceutical QC and regulatory submission support.
Supplier-provided designation; verify against current pharmacopoeial monograph.
Pharmaceutical Quality Control Impurity Profiling Reference Standard Regulatory Compliance ANDA NDA

Validated Application Scenarios


Pharmaceutical QC and Method Validation

Procurement of propoxyphenyl sildenafil as a high-purity reference standard is essential for pharmaceutical manufacturers and contract research organizations (CROs) conducting impurity profiling of sildenafil citrate active pharmaceutical ingredient (API) and finished dosage forms. The compound's well-characterized structure, supported by fully assigned NMR and HRMS data [1][2], enables the development and validation of specific, accurate HPLC and LC-MS methods to detect and quantify this known impurity at levels mandated by ICH guidelines (e.g., individual impurity ≤0.15%, total impurities ≤0.5%) [3]. Its distinct chromatographic retention time and mass spectral fragmentation pattern, resulting from the propoxy substitution and additional methyl group [1], ensure unambiguous identification and differentiation from sildenafil and other related substances, which is a critical requirement for ANDA and NDA regulatory submissions [4].

Forensic Detection of Illicit Adulterants

Propoxyphenyl sildenafil is a confirmed adulterant in energy drinks and dietary supplements marketed for sexual enhancement [1]. Forensic laboratories, regulatory agencies (e.g., FDA, EMA), and public health institutions require this specific reference standard to develop and validate screening methods (e.g., HPTLC, LC-MS/MS) for the detection of this unapproved and potentially hazardous PDE5 inhibitor analogue in consumer products [5]. The compound's IC50 of 65 nM against PDE5 confirms its pharmacological activity as an erectile dysfunction agent [6], underscoring the public health risk of its illicit use and the necessity for accurate identification. The availability of comprehensive analytical data facilitates the rapid and unequivocal identification of this compound in seized samples, supporting legal and regulatory actions.

Pharmacological SAR Research

Researchers investigating the SAR of PDE5 inhibitors can utilize propoxyphenyl sildenafil as a specific chemical probe to understand the impact of phenyl ring substitution (propoxy vs. ethoxy) and core methylation on enzyme inhibitory potency and selectivity [1][6]. The compound's moderate PDE5 inhibitory activity (IC50 = 65 nM) provides a quantifiable benchmark for comparing the potency of other novel analogues. Its well-defined molecular structure, confirmed by NMR and HRMS [1], ensures that experimental results are attributable to a single, well-characterized chemical entity. Studies can directly compare its activity profile to sildenafil (IC50 ~1 nM) to elucidate the pharmacophoric requirements for optimal PDE5 inhibition, informing the design of new therapeutic candidates.

Spectral Library and Database Development

Given the increasing number of sildenafil analogues used as adulterants, propoxyphenyl sildenafil serves as a key reference compound for building comprehensive spectral libraries (NMR, MS, UV, IR) and chromatographic retention time databases [1][2]. Its complete spectroscopic characterization provides a gold standard for data comparison, enabling the identification of unknown analogues in complex mixtures using techniques like LC-HRMS and NMR [1]. This application is crucial for laboratories engaged in non-targeted screening of food supplements and herbal products, as it allows for the detection of previously unreported analogues by comparing their spectral data to a known, well-documented standard [3].

Application
Selection Property
Validation Focus
Sildenafil impurity profiling
Certified impurity reference standard with documented spectroscopic fingerprint
Method specificity, regulatory impurity compliance
Adulterant screening in consumer products
Published NMR, HRMS and chromatographic data for identity confirmation
Confirm detection in complex matrices via LC-MS/MS or HPTLC
PDE5 inhibitor SAR studies
Reported enzyme inhibition benchmark (bovine PDE5)
Verify IC50 and selectivity in target assays; compare propoxy/ethoxy analogues
Spectral library building
Comprehensive characterization data (NMR, MS, UV, IR)
Match retention time and fragmentation patterns for unknown analogue identification

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